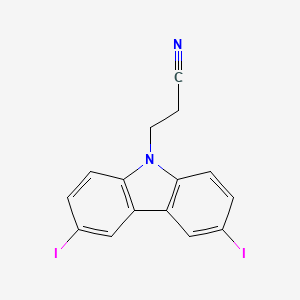

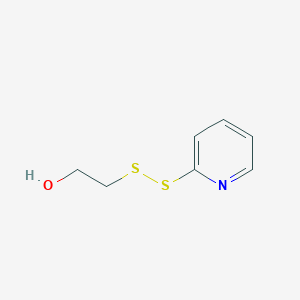

![molecular formula C18H22ClN3S B3008150 N-丁基-1-(4-氯苯基)-3,4-二氢吡咯并[1,2-a]哒嗪-2(1H)-甲硫代酰胺 CAS No. 393823-74-0](/img/structure/B3008150.png)

N-丁基-1-(4-氯苯基)-3,4-二氢吡咯并[1,2-a]哒嗪-2(1H)-甲硫代酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, while not directly described in the provided papers, can be inferred from similar synthetic procedures. In one study, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . This process involved the formation of a Zwitter ionic betain form, as evidenced by its 1H-NMR spectrum. Further condensation with aromatic aldehydes in the presence of glacial acetic acid yielded 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides. These compounds were then reacted with 2-bromo-1-(4-bromophenyl)ethanone in 2-propanol/DMF and anhydrous potassium carbonate to produce 2-(arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles in excellent yields . Another study reported the synthesis of carbothioamide derivatives by treating chalcones with thiosemicarbazide or phenylisothiocyanate, resulting in yields ranging from 65% to quantitative . These methods provide a foundation for the synthesis of related carbothioamide compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has been characterized using various spectroscopic methods. In the first paper, spectroscopic characterization, including mass spectrometry, was employed to determine the structure of synthesized thiazoles and their precursors . Molecular modeling and atomic charges of heteroatoms were performed using Chem3D Pro software, which aided in investigating fragmentation pathways. The nitrogen rule was applied to predict molecular ions and their fragmentation patterns . The second paper also utilized spectroscopic methods such as 1H NMR, 13C NMR, DEPT, COSY, HSQC spectroscopy, and high-resolution mass spectroscopy for characterizing new pyrazole and carbothioamide derivatives . These techniques are essential for analyzing the molecular structure of N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carbothioamide compounds are typically condensation reactions. In the first paper, the condensation of N-(3-chlorophenyl)hydrazinecarbothioamide with aromatic aldehydes produced various arylidene derivatives . The subsequent reaction with 2-bromo-1-(4-bromophenyl)ethanone led to the formation of dihydrothiazoles . The second paper describes the synthesis of carbothioamide derivatives by reacting chalcones with thiosemicarbazide or phenylisothiocyanate . These reactions are indicative of the types of chemical processes that would be involved in synthesizing N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide are not directly reported in the provided papers, similar compounds' properties can provide insights. The synthesized compounds in the first paper were characterized by spectroscopic methods, which are crucial for determining physical properties such as solubility and chemical properties like reactivity . The second paper also characterized new compounds using spectroscopic methods and elemental analysis, which would include assessments of stability, melting points, and other physical properties . These characterizations are vital for understanding the behavior of carbothioamide compounds under various conditions.

科学研究应用

合成和结构特征

合成和表征

该化合物及其衍生物已使用 FT-IR、1H NMR 和 X 射线衍射等技术合成和表征,突出了它们的独特结构特征 (Shaikh 等,2019), (Sivakumar 等,2020)。

分子对接和计算分析

已进行分子对接研究以探索该化合物的结合模式,为其在分子水平上的潜在相互作用提供了见解 (Uzun,2022)。

生物活性及潜在应用

抗菌和抗真菌性能

该化合物显示出抗菌和抗真菌活性,表明其在治疗各种细菌和真菌感染中具有潜在用途 (Doležal 等,2010), (Hamada 和 Abdo,2015)。

细胞毒性和潜在的抗癌活性

研究表明该化合物对某些癌细胞系具有细胞毒性作用,表明其在癌症研究中具有潜在应用 (Shaikh 等,2019)。

化学空间探索

该化合物已用于探索新的化学空间,特别是在开发用于潜在药物应用的新型支架方面 (Dagar 等,2019)。

未来方向

The development of new antimicrobial drugs to counteract antimicrobial resistance (AMR) is a major area of research. Small molecules that are easy to synthesize from simple starting materials under mild reaction conditions, such as the ones presented in this manuscript, are of particular interest . Further development and optimization of these compounds could lead to more potent antimicrobials .

属性

IUPAC Name |

N-butyl-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3S/c1-2-3-10-20-18(23)22-13-12-21-11-4-5-16(21)17(22)14-6-8-15(19)9-7-14/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQWBCHATNSMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

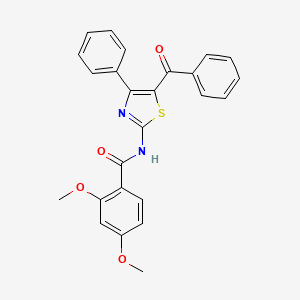

![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)

![Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B3008075.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)

![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)

![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

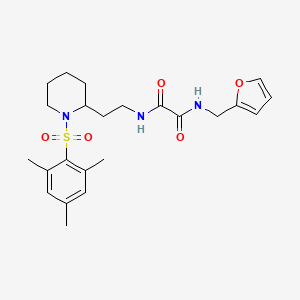

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)

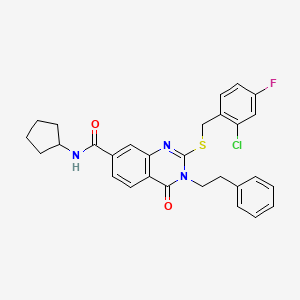

![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)